Product packaging for 2,2-Dimethylhex-4-enoic acid(Cat. No.:CAS No. 82898-31-5)

2,2-Dimethylhex-4-enoic acid

Cat. No.: B15437797
CAS No.: 82898-31-5
M. Wt: 142.20 g/mol
InChI Key: QUMUREQGSRMVFQ-UHFFFAOYSA-N
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Description

Significance of Carboxylic Acids in Organic Synthesis

Carboxylic acids are a cornerstone of organic chemistry, distinguished by the presence of a carboxyl group (-COOH). wikipedia.org This functional group imparts a notable acidity and allows these compounds to serve as versatile building blocks in synthesis. vulcanchem.com They are precursors for a wide array of other functional groups, including esters, amides, and acid anhydrides, through reactions like esterification and amidation. vulcanchem.comlookchem.com The conversion to esters, for example, is a fundamental process in the production of polyesters. lookchem.com Beyond simple transformations, carboxylic acids are crucial intermediates in complex, multi-step syntheses that build elaborate molecular architectures. vulcanchem.com Their ubiquity extends to biological systems, where they are central to metabolic processes like the citric acid cycle and fatty acid metabolism, and serve as foundational units for building essential biomolecules. wikipedia.orgvulcanchem.com

Role of Alkene Functionalities in Chemical Reactivity

Alkenes are hydrocarbons characterized by at least one carbon-carbon double bond (C=C). nih.gov This double bond, composed of one strong sigma (σ) bond and one weaker pi (π) bond, is an electron-rich region, making it a highly reactive functional group. researchgate.netsigmaaldrich.com The relative weakness of the π-bond allows it to be easily broken, making alkenes susceptible to a variety of addition reactions, where new single bonds are formed. researchgate.net Common reactions include hydrogenation (addition of hydrogen), halogenation (addition of halogens like bromine or chlorine), and hydrohalogenation (addition of hydrogen halides). sigmaaldrich.com The reactivity of an alkene is influenced by substituents attached to the double bond; electron-donating groups typically increase reactivity towards electrophiles, while electron-withdrawing groups decrease it. nih.gov This reactivity makes alkenes a vital feedstock in the petrochemical industry and fundamental reagents in organic synthesis. nih.govsigmaaldrich.com

Structural Peculiarities of 2,2-Dimethyl Substitution Adjacent to a Carboxyl Group

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the α-position (C2) to a carboxyl group introduces significant structural and chemical consequences. This specific substitution pattern is a classic example of the Thorpe-Ingold effect , or gem-dimethyl effect. wikipedia.org This effect describes how steric bulk from the gem-dimethyl group can accelerate intramolecular reactions, such as cyclization, by altering the bond angles of the carbon chain. wikipedia.orglucp.net It is proposed that the large methyl groups increase the angle between them, which in turn compresses the internal bond angle between the other two substituents on the tetrahedral carbon, bringing the ends of the molecule closer together and favoring ring formation. wikipedia.orgnih.gov

This steric hindrance also influences the reactivity of the adjacent carboxyl group. The bulky gem-dimethyl moiety can shield the carbonyl carbon from nucleophilic attack, potentially slowing down intermolecular reactions. Conversely, this substitution can also modulate the acidity (pKa) of the nearby carboxyl functional group. acs.org Furthermore, the synthesis of compounds with this sterically hindered arrangement can be more challenging compared to their unsubstituted or mono-substituted counterparts. nih.gov

Contextualizing 2,2-Dimethylhex-4-enoic Acid within Branched Fatty Acid Analogues

This compound can be classified as a branched-chain fatty acid (BCFA) analogue. BCFAs are commonly found in the human diet, originating from sources like plant-derived chlorophyll. nih.gov The metabolism of naturally occurring BCFAs, such as phytanic acid, is distinct from that of straight-chain fatty acids due to the presence of methyl branches that can obstruct the typical β-oxidation pathway. nih.gov

The gem-dimethyl group is a structural motif frequently found in a wide range of clinically relevant natural products, including taxanes and certain antibiotics. researchgate.netacs.org In medicinal chemistry, the deliberate incorporation of a gem-dimethyl group is a common strategy for several reasons: researchgate.netacs.org

Metabolic Stability : It can block "metabolic soft spots" where oxidation by cytochrome P450 enzymes would otherwise occur, thus increasing the molecule's stability and bioavailability. researchgate.net

Target Engagement : The group can enhance van der Waals interactions within a protein's binding site, potentially increasing potency and selectivity. researchgate.net

Conformational Control : It restricts the molecule's conformation, which can be entropically favorable for binding to a biological target. acs.org

Therefore, this compound represents a synthetic analogue that embodies features used to optimize the properties of bioactive molecules.

Overview of Research Scope and Methodological Approaches

Research into compounds like this compound typically involves their chemical synthesis and structural characterization. The synthesis of such a molecule can be challenging due to steric hindrance. nih.gov A plausible synthetic route could involve the reaction of a smaller aldehyde with an organometallic reagent to construct the carbon skeleton, followed by oxidation to form the carboxylic acid. vulcanchem.com Another established method for creating hindered gem-dimethyl structures involves the Friedel-Crafts reaction of a suitable precursor, such as 3,3-dimethylacrylic acid, in a strong acid medium. nih.gov

Once synthesized, the compound's identity and purity are confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the carbon-hydrogen framework.

Infrared (IR) Spectroscopy : To identify functional groups, particularly the C=O of the carboxylic acid and the C=C of the alkene.

Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.

The physical properties, such as boiling point and density, are also determined. The data presented in the table below for the closely related analogue, 2,2-Dimethyl-4-pentenoic acid, is representative of the characterization data sought for these types of compounds. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analogue

PropertyValue for this compoundValue for 2,2-Dimethyl-4-pentenoic acid (Analogue)
IUPAC Name This compound2,2-Dimethyl-4-pentenoic acid
Synonyms 4-Hexenoic acid, 2,2-dimethyl- vulcanchem.comN/A
CAS Number 82898-31-5 molbase.com16386-93-9 sigmaaldrich.com
Molecular Formula C₈H₁₄O₂ vulcanchem.comC₇H₁₂O₂ sigmaaldrich.com
Molecular Weight 142.20 g/mol vulcanchem.com128.17 g/mol sigmaaldrich.com
Boiling Point Not available104-108 °C at 20 mmHg sigmaaldrich.com
Density Not available0.933 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not availablen20/D 1.431 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B15437797 2,2-Dimethylhex-4-enoic acid CAS No. 82898-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82898-31-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,2-dimethylhex-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4-5H,6H2,1-3H3,(H,9,10)

InChI Key

QUMUREQGSRMVFQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylhex 4 Enoic Acid and Analogues

Retrosynthetic Analysis for 2,2-Dimethylhex-4-enoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection is at the carbon-carbon double bond, suggesting an olefination reaction as a key step. This could involve a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. Another significant disconnection is at the C2-C3 bond, pointing towards the addition of a gem-dimethyl group to a suitable precursor. A third possibility involves the carboxylation of a Grignard reagent.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

This analysis highlights the versatility in synthetic planning, allowing for the selection of the most efficient route based on the availability of starting materials and desired stereochemical outcome.

Stereoselective Synthesis of (Z)-2,2-Dimethylhex-4-enoic Acid

Achieving specific stereochemistry in the double bond is a critical aspect of modern organic synthesis. The synthesis of the (Z)-isomer of this compound requires methods that favor the formation of the cis-olefin.

The stereochemical outcome of olefination reactions can be influenced by several factors, including the nature of the reactants, reaction conditions, and the specific reagents employed.

In the context of the Wittig reaction , the use of non-stabilized or semi-stabilized ylides generally leads to the formation of (Z)-alkenes. organic-chemistry.org This selectivity is often attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate which then collapses to the (Z)-alkene.

The Horner-Wadsworth-Emmons reaction can also be modified to favor the (Z)-alkene. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to achieve high Z-selectivity. organicchemistrydata.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can also be employed for the stereoselective synthesis of dienoic acids and could be adapted for the synthesis of (Z)-2,2-dimethylhex-4-enoic acid. researchgate.net For example, the reaction of a (Z)-vinyl halide with an appropriate organometallic reagent can proceed with retention of stereochemistry.

Another approach involves the stereoselective reduction of an alkyne precursor, 2,2-dimethylhex-4-ynoic acid. nih.gov Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a well-established method for the syn-hydrogenation of alkynes to (Z)-alkenes.

Table 2: Methods for Stereoselective (Z)-Alkene Synthesis

MethodDescriptionKey Features
Wittig Reaction Use of non-stabilized or semi-stabilized phosphonium (B103445) ylides. organic-chemistry.orgKinetically controlled reaction favoring the cis-oxaphosphetane intermediate.
Still-Gennari Olefination A modification of the HWE reaction using specific phosphonates and conditions. organicchemistrydata.orgEmploys electron-withdrawing groups on the phosphonate (B1237965) and non-coordinating cations.
Alkyne Reduction Partial hydrogenation of an alkyne using a poisoned catalyst.Lindlar's catalyst provides high selectivity for the (Z)-alkene.
Palladium-Catalyzed Cross-Coupling Reaction of a (Z)-vinyl halide with an organometallic reagent. researchgate.netStereospecific reaction that retains the geometry of the vinyl halide.

Chiral Auxiliary and Asymmetric Catalysis in Related Systems

The creation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. For molecules like this compound, where the chirality is defined at a carbon with two methyl groups, the focus shifts to achieving stereoselectivity in the introduction of the substituents. The use of chiral auxiliaries is a powerful and well-established strategy to achieve this goal. These are chiral molecules that are temporarily incorporated into the substrate, guiding the stereochemical outcome of a subsequent reaction, and are then removed.

One of the most successful and widely used chiral auxiliaries are the Evans' oxazolidinones. rsc.orgresearchgate.net In a potential asymmetric synthesis of this compound, an Evans' auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with isobutyric anhydride (B1165640) to form the corresponding N-isobutyryloxazolidinone. Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide generates a rigid, chelated (Z)-enolate. researchgate.net The stereochemistry of the subsequent alkylation is then directed by the bulky substituent on the chiral auxiliary.

The introduction of the hex-4-enoic acid side chain would be achieved by reacting the enolate with an appropriate electrophile, such as 1-bromo-2-butene. The bulky group on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. This results in a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary by hydrolysis, for example with lithium hydroxide (B78521) and hydrogen peroxide, yields the desired enantiomerically enriched this compound and recovers the chiral auxiliary, which can be recycled.

Another notable chiral auxiliary approach is the use of pseudoephedrine amides, developed by Myers. This method also provides high levels of stereocontrol in the alkylation of α-substituted amides.

Asymmetric catalysis offers an alternative, and often more atom-economical, approach to enantioselective synthesis. While specific catalytic asymmetric syntheses of this compound are not extensively reported, related transformations provide a blueprint. For instance, the copper-catalyzed asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated aryl acetate derivatives in the presence of a chiral phosphoramidite (B1245037) ligand has been shown to be effective in creating all-carbon α-quaternary centers with high enantioselectivity. mdpi.com

The following table outlines a proposed diastereoselective synthesis of this compound using an Evans' chiral auxiliary.

Table 1: Proposed Diastereoselective Synthesis of this compound

StepReactionReagents and ConditionsProductTypical Diastereomeric Excess (d.e.)
1Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Isobutyric anhydride, 4-DMAP, CH₂Cl₂(4R,5S)-3-isobutyryl-4-methyl-5-phenyl-2-oxazolidinoneN/A
2Enolate Formation and Alkylation1. LDA, THF, -78 °C; 2. 1-bromo-2-butene(4R,5S)-3-((R)-2,2-dimethylhex-4-enoyl)-4-methyl-5-phenyl-2-oxazolidinone>95%
3Auxiliary CleavageLiOH, H₂O₂, THF/H₂O(R)-2,2-Dimethylhex-4-enoic acidN/A (product is enantiomerically enriched)

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be envisioned to align with these principles.

A key area for improvement in traditional synthetic routes is the use of stoichiometric reagents, particularly in the context of chiral auxiliaries and strong bases. While effective, these methods generate significant waste. The development of catalytic asymmetric methods is a cornerstone of green chemistry. As mentioned, the use of catalytic amounts of a chiral transition metal complex or an organocatalyst can, in principle, replace stoichiometric chiral auxiliaries. For instance, an organocatalytic approach could involve the use of a chiral amine to form a chiral enamine intermediate from an aldehyde precursor, which then undergoes an enantioselective alkylation.

Biocatalysis offers a particularly green alternative. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they can exhibit exquisite chemo-, regio-, and stereoselectivity. bac-lac.gc.ca For the synthesis of this compound, a potential biocatalytic route could involve a lipase-catalyzed kinetic resolution of a racemic ester of the acid. Alternatively, nitrilase enzymes can be used for the dynamic kinetic resolution of α-thionitriles to produce enantiomerically pure α-thiocarboxylic acids, a methodology that could potentially be adapted. nih.gov

The choice of solvents and reagents is also critical. Many classic organic reactions employ volatile and often toxic organic solvents. The use of greener solvents such as water, ethanol, or even solvent-free conditions is highly desirable. mdpi.com For example, some oxidations of aldehydes to carboxylic acids can be carried out using air as the oxidant in a catalyst-free system, representing a significant improvement in environmental impact. acs.org

The following table highlights potential green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Carboxylic Acid Synthesis

Green Chemistry PrincipleConventional MethodGreener AlternativePotential Application to this compound Synthesis
CatalysisStoichiometric chiral auxiliaryAsymmetric catalysis (organo- or metal-catalysis)Enantioselective alkylation of a precursor using a chiral catalyst.
Use of Renewable FeedstocksPetroleum-based starting materialsBio-derived starting materialsSynthesis from bio-based butanol or other fermented products.
Safer Solvents and AuxiliariesChlorinated solvents (e.g., CH₂Cl₂)Water, ethanol, or solvent-free conditionsPerforming enzymatic resolutions or catalytic reactions in aqueous media.
Atom EconomyUse of protecting groups and stoichiometric reagentsCatalytic reactions, one-pot synthesesA one-pot alkylation and hydrolysis sequence.
Use of Safer ChemistryStrong, hazardous bases (e.g., LDA)Milder bases or enzymatic processesEnzyme-catalyzed reactions that do not require strong bases.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

When evaluating different synthetic routes to this compound, a comparative analysis of their efficiency and selectivity is crucial for selecting the most appropriate method for a given application. The primary routes to consider are a non-asymmetric synthesis and an asymmetric synthesis using a chiral auxiliary.

A plausible non-asymmetric synthesis could involve the deprotonation of isobutyric acid with two equivalents of a strong base like LDA to form a dianion. This dianion can then be alkylated with 1-bromo-2-butene. This method is direct but will produce a racemic mixture of the product. The efficiency of this route depends on the successful formation of the dianion and the subsequent alkylation without significant side reactions.

The following table provides a comparative analysis of a potential non-asymmetric and an asymmetric synthetic route to this compound.

Table 3: Comparative Analysis of Synthetic Routes

ParameterNon-Asymmetric Route (Dianion Alkylation)Asymmetric Route (Evans' Auxiliary)
Number of Steps1 (plus workup)3 (acylation, alkylation, cleavage)
Starting MaterialsIsobutyric acid, 1-bromo-2-butene, LDAChiral auxiliary, isobutyric anhydride, 1-bromo-2-butene, LDA, cleavage reagents
StereoselectivityNone (produces a racemate)High (typically >95% d.e., leading to high e.e.)
Typical Overall YieldModerate to goodFair to good (product of yields of multiple steps)
Key AdvantagesDirect, fewer stepsHigh enantiomeric purity of the product
Key DisadvantagesProduces a racemic mixture, requires a strong baseLonger route, requires a stoichiometric chiral auxiliary, generates more waste

Mechanistic Studies of Reactions Involving 2,2 Dimethylhex 4 Enoic Acid

Reactivity of the Carboxyl Group

The carboxyl group of 2,2-dimethylhex-4-enoic acid is a primary site for several important chemical reactions, including esterification, amidation, and decarboxylation. The presence of two methyl groups on the alpha-carbon introduces steric hindrance that can influence the rates and mechanisms of these reactions.

Esterification and Amidation Reaction Mechanisms

Esterification: The formation of an ester from this compound typically proceeds via a Fischer esterification mechanism when reacted with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The general mechanism involves several equilibrium steps. masterorganicchemistry.com

Amidation: The direct conversion of this compound to an amide by reaction with an amine is generally challenging and often requires activating agents or harsh conditions due to the low reactivity of the carboxylate intermediate. acs.org However, methods utilizing reagents like B(OCH₂CF₃)₃ have been shown to facilitate the direct amidation of various carboxylic acids, including those with steric hindrance or unsaturation. acs.org

Mechanistically, these reactions often involve the in-situ formation of a more reactive acylating agent. For instance, with boron-based reagents, the carboxylic acid can form a reactive acyloxyborate intermediate, which is then susceptible to nucleophilic attack by the amine. acs.org The reaction conditions for such transformations are generally mild. nih.gov The steric bulk at the α-position of this compound may necessitate higher temperatures or longer reaction times for efficient conversion. acs.org

ReactionTypical ReagentsKey Mechanistic StepsInfluence of α,α-dimethyl substitution
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. youtube.com 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. masterorganicchemistry.com 4. Elimination of water. masterorganicchemistry.comSteric hindrance may slow the rate of nucleophilic attack.
Amidation Amine, Activating Agent (e.g., B(OCH₂CF₃)₃)1. Activation of the carboxylic acid. acs.org 2. Nucleophilic attack by amine. 3. Formation of tetrahedral intermediate. 4. Elimination of a leaving group.Significant steric hindrance can impede the approach of the amine, potentially requiring more reactive coupling agents or harsher conditions. nih.gov

Decarboxylation Pathways and Conditions

The decarboxylation of carboxylic acids involves the removal of the carboxyl group and the release of carbon dioxide. wikipedia.org The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. For unsaturated carboxylic acids, the position of the double bond relative to the carboxyl group is a critical factor. stackexchange.com

Unlike α,β-unsaturated or β-keto acids, which undergo decarboxylation relatively easily through cyclic transition states, γ,δ-unsaturated acids like this compound are generally more stable and require more forcing conditions for decarboxylation. stackexchange.commasterorganicchemistry.com The mechanism for the decarboxylation of such acids does not proceed through the typical concerted pericyclic reaction seen in β,γ-unsaturated acids. stackexchange.com Instead, under pyrolytic conditions, it may involve radical pathways or isomerization to a more labile form. The presence of the gem-dimethyl group at the α-position does not directly facilitate the common decarboxylation mechanisms.

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The following sections detail the mechanisms of several key electrophilic addition reactions.

Halogenation Reaction Mechanisms

The addition of halogens (Br₂ or Cl₂) across the double bond of this compound is expected to proceed through a standard electrophilic addition mechanism. wikipedia.org The reaction is initiated by the interaction of the π-electrons of the alkene with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.org

This three-membered ring intermediate is then attacked by the halide ion (X⁻) from the side opposite to the halonium ion bridge. wikipedia.orglibretexts.org This anti-addition results in the formation of a vicinal dihalide. The stereochemistry of the starting alkene would influence the stereochemistry of the product. Given the structure of this compound, the addition of a halogen would yield 4,5-dihalo-2,2-dimethylhexanoic acid.

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of this compound follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.com

The proton will add to the less substituted carbon of the double bond (C-5), resulting in the formation of a more stable secondary carbocation at the more substituted carbon (C-4). This carbocation is then attacked by the halide ion (X⁻) to give the final product, 4-halo-2,2-dimethylhexanoic acid.

Hydration: The acid-catalyzed hydration of the alkene in this compound also follows Markovnikov's rule and proceeds via a similar mechanism to hydrohalogenation. Protonation of the double bond forms a secondary carbocation at C-4. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion by another water molecule yields the corresponding alcohol, 4-hydroxy-2,2-dimethylhexanoic acid. In some cases, the carboxyl group itself can act as an internal nucleophile, leading to the formation of a lactone. libretexts.org

ReactionReagentIntermediateProductRegioselectivity
Halogenation Br₂ or Cl₂Cyclic halonium ion libretexts.org4,5-Dihalo-2,2-dimethylhexanoic acidNot applicable
Hydrohalogenation HCl, HBr, or HISecondary carbocation at C-4 masterorganicchemistry.com4-Halo-2,2-dimethylhexanoic acidMarkovnikov
Hydration H₂O, H⁺ catalystSecondary carbocation at C-44-Hydroxy-2,2-dimethylhexanoic acidMarkovnikov

Epoxidation and Dihydroxylation Reaction Pathways

Epoxidation: The conversion of the alkene in this compound to an epoxide can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct. youtube.com This would result in the formation of 2,2-dimethyl-4,5-epoxyhexanoic acid. As this compound is a homoallylic acid, the carboxyl group may influence the stereoselectivity of the epoxidation, although this effect is generally weaker than in allylic systems. wikipedia.org

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be achieved through two main stereochemical pathways:

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized as described above. Then, the resulting epoxide is subjected to acid-catalyzed ring-opening with water. The nucleophilic attack of water on the protonated epoxide occurs with inversion of configuration, leading to the formation of a trans-diol, 2,2-dimethylhexane-4,5-diol. youtube.com

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com The mechanism involves the formation of a cyclic intermediate (a cyclic osmate ester in the case of OsO₄). Subsequent hydrolysis of this intermediate yields the cis-diol, where both hydroxyl groups are on the same side of the original double bond. youtube.com

Rearrangement Reactions Involving the Molecular Framework

The carbon skeleton of this compound can undergo various rearrangement reactions, typically promoted by acidic or thermal conditions. These rearrangements can lead to constitutional isomers with different connectivity or stereochemistry.

One plausible transformation for γ,δ-unsaturated acids is acid-catalyzed double bond migration. libretexts.org Protonation of the double bond can form a carbocation at either carbon 4 or 5. A subsequent deprotonation step could lead to the thermodynamically more stable α,β- or β,γ-unsaturated isomers. The stability of these isomers is often influenced by the substitution pattern of the double bond.

Furthermore, the intermediate carbocation could undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before elimination, leading to skeletal reorganization. masterorganicchemistry.com For instance, a hydride shift could relocate the positive charge to a tertiary position, if available, which would then direct the final position of the double bond.

Sigmatropic rearrangements are another class of relevant reactions. While this compound itself would not directly undergo a Claisen rearrangement, its corresponding allyl ester derivative could. The Ireland-Claisen rearrangement, for example, involves the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allylic ester via its silyl (B83357) ketene (B1206846) acetal (B89532) to form a γ,δ-unsaturated carboxylic acid. wiley-vch.de Similarly, the Carroll rearrangement transforms a β-keto allyl ester into a γ,δ-allylketone through a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by decarboxylation. wikipedia.orgyoutube.com These pathways highlight the potential for complex molecular reorganization starting from derivatives of this compound.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound, especially where experimental data is scarce. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict their feasibility.

For the potential Diels-Alder reaction, computational models can calculate the energies of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). masterorganicchemistry.com The energy gap between these orbitals correlates with reactivity. Transition state theory can be used to locate the transition state structure for the cycloaddition, and its associated activation energy determines the reaction rate. This can also be used to predict the selectivity between endo and exo products by comparing the energies of the respective transition states. chemistrysteps.com

In the context of rearrangement reactions, computational methods can map the potential energy surface for carbocation intermediates. masterorganicchemistry.com This allows for the calculation of energy barriers for various hydride or alkyl shifts, providing insight into the most likely rearrangement pathways. The relative energies of the starting material, intermediates, transition states, and products can be determined to construct a complete reaction energy profile. Such studies have been applied to understand the reduction of α,β-unsaturated carboxylic acids, which proceed through complex intermediates. acs.org

The following table summarizes how computational chemistry could be applied to study the reactions of this compound.

Reaction TypeComputational MethodInformation Gained
Diels-Alder CycloadditionDFT, Ab initioFrontier Molecular Orbital (HOMO/LUMO) energies, transition state geometries, activation energy barriers, endo/exo selectivity.
Acid-Catalyzed RearrangementDFT, Molecular DynamicsCarbocation intermediate stabilities, potential energy surface mapping, activation energies for hydride/alkyl shifts, reaction energy profiles.
General ReactivityQuantum MechanicsCalculation of molecular properties like electron density, electrostatic potential, and orbital shapes to predict sites of reactivity. nih.gov

Stereochemical Investigations of 2,2 Dimethylhex 4 Enoic Acid and Its Derivatives

Geometric Isomerism (Z/E) of the Hex-4-enoic Acid Moiety

The relative stability of these geometric isomers is influenced by steric hindrance. Generally, the (E)-isomer, where the larger substituents are on opposite sides of the double bond, is thermodynamically more stable than the (Z)-isomer, where they are on the same side, due to reduced steric strain. libretexts.orgmasterorganicchemistry.com This trend is a well-established principle in alkene chemistry.

The characterization of (E) and (Z) isomers is typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the vinylic protons (H4 and H5) are diagnostic, with a larger coupling constant (typically 12-18 Hz) observed for the trans-protons in the (E)-isomer and a smaller coupling constant (typically 6-12 Hz) for the cis-protons in the (Z)-isomer. Furthermore, the chemical shifts of the carbon atoms in the double bond and the adjacent allylic carbons can also differ between the two isomers, providing additional means of identification. mdpi.comnih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for Geometric Isomers of an Analogous Unsaturated Carboxylic Acid. (Note: Data is illustrative for a model compound and not specific to 2,2-Dimethylhex-4-enoic acid)

Isomer Vinylic Proton 1 (ppm) Vinylic Proton 2 (ppm) Coupling Constant (J, Hz)
(E)-isomer ~5.8 ~7.1 ~15
(Z)-isomer ~5.7 ~6.4 ~10

Conformational Analysis of the Carboxylic Acid Side Chain

The carboxylic acid side chain of this compound exhibits conformational flexibility due to rotation around the C2-C3 single bond. The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance, which influences the preferred conformations.

The two main conformations of the carboxyl group are the syn and anti conformers, defined by the dihedral angle of the O=C-O-H bond. nih.gov In the gas phase, the syn conformation is generally more stable due to an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov However, in solution, the relative stability of the syn and anti conformers can be influenced by solvent interactions. Protic solvents can disrupt the intramolecular hydrogen bond, potentially stabilizing the anti conformation. nih.gov

The rotation around the C2-C3 bond is also a key factor. The bulky gem-dimethyl group will sterically interact with the rest of the carbon chain, leading to preferred staggered conformations to minimize these interactions. The relative orientation of the carboxylic acid group with respect to the double bond will be influenced by a balance of steric and electronic factors.

While detailed conformational analysis of this compound is not available, studies on other sterically hindered carboxylic acids and substituted cyclohexanes can provide analogous insights into the energetic penalties of different conformations. acs.orglibretexts.orglumenlearning.comopenstax.orgpressbooks.pub

Table 2: Calculated Relative Energies of Carboxylic Acid Conformers for a Model System. (Note: Data is illustrative and represents a simplified model, not this compound)

Conformer Dihedral Angle (O=C-O-H) Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Aqueous
syn ~0° 0 0.5
anti ~180° 4.5 0

Influence of Remote Stereochemistry on Reactivity

The stereocenter at the C4 position can influence the reactivity of the carboxylic acid group and the double bond, even though they are separated by several bonds. This phenomenon, known as remote stereocontrol, can manifest in several ways.

For reactions occurring at the carboxylic acid, such as esterification or amidation, the C4 stereocenter can influence the approach of reagents to the carbonyl group. While the effect may be subtle, it can lead to differences in reaction rates between the (R)- and (S)-enantiomers, particularly with bulky reagents or in enzyme-catalyzed reactions.

More significantly, the C4 stereocenter can direct the stereochemical outcome of reactions at the double bond. For example, in reactions such as epoxidation or dihydroxylation, the chiral center can favor the approach of the reagent from one face of the double bond over the other, leading to the formation of diastereomeric products in unequal amounts. This diastereoselectivity is a common feature in the reactions of chiral unsaturated compounds.

The extent of this influence depends on the conformational preferences of the molecule, which dictate the average spatial relationship between the chiral center and the reacting site. While specific studies on this compound are lacking, research on the stereoselective reactions of other chiral unsaturated carboxylic acids demonstrates this principle. rsc.orgorganic-chemistry.orgresearchgate.net

Stereochemical Implications in Derivative Formation

The formation of derivatives of this compound, such as esters or amides, introduces further stereochemical considerations. When the carboxylic acid is reacted with a chiral alcohol or amine, a new stereocenter is formed, leading to the generation of diastereomers.

The ratio of these diastereomers can be influenced by the existing stereocenters in both the acid and the reacting partner, as well as by the reaction conditions. Stereoselective methods for the synthesis of such derivatives often employ chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. acs.orgacs.org

For instance, the esterification of racemic this compound with a chiral alcohol will produce a mixture of two diastereomeric esters. These diastereomers will have different physical properties (e.g., boiling point, melting point, and chromatographic retention times), which can be exploited for their separation. This is a common strategy for the resolution of racemic carboxylic acids.

Furthermore, the stereochemistry of the starting acid can direct the stereochemical outcome of subsequent reactions on the derivative. For example, the diastereomeric ratio of products obtained from a reaction on the double bond of a chiral ester of this compound will be influenced by the stereochemistry at both the C4 position of the acid moiety and the stereocenter of the alcohol moiety.

Table 3: Representative Diastereomeric Ratios in the Formation of Derivatives from a Chiral Unsaturated Carboxylic Acid. (Note: Data is illustrative and based on general principles of stereoselective synthesis, not specific to this compound)

Reaction Chiral Reagent Diastereomeric Ratio (d.r.)
Esterification (R)-Mandelic Acid 60:40
Amidation (S)-1-Phenylethylamine 75:25
Michael Addition Chiral Lithium Amide >95:5

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the exact connectivity and stereochemistry of 2,2-Dimethylhex-4-enoic acid can be established. Due to the limited availability of direct experimental spectra for this compound, data from the structurally similar compound, 2,2-Dimethylpent-4-enoic acid, may be used for comparative analysis.

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.

The two vinyl protons on the double bond (H-4 and H-5) would show complex splitting patterns due to both geminal and vicinal couplings. Their chemical shifts would be in the olefinic region, generally between 5.0 and 6.0 ppm. The methylene (B1212753) protons at the C-3 position, adjacent to the double bond, would likely appear as a doublet, further split by the neighboring vinyl proton. The two methyl groups at the C-2 position are equivalent and would therefore produce a sharp singlet in the upfield region of the spectrum, typically around 1.2 ppm.

Analysis of the coupling constants (J-values) is critical for confirming the connectivity. For instance, the vicinal coupling between the C-3 and C-4 protons would provide information about the dihedral angle and, consequently, the conformation around the C3-C4 bond. Long-range couplings, although weaker, might also be observed between the protons of the methyl groups and the methylene protons.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound (Data is extrapolated based on known values for similar structures and general NMR principles)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
-COOH10.0 - 12.0br s-
H-5~5.8mJ(H5, H4) ≈ 10-17; J(H5, H6) ≈ 6-7
H-4~5.5mJ(H4, H5) ≈ 10-17; J(H4, H3) ≈ 7-8
H-3~2.3dJ(H3, H4) ≈ 7-8
C(CH3)2~1.2s-
-CH3 (at C-6)~1.7dJ(H6, H5) ≈ 6-7

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the range of 175-185 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-COOH)~182
C-2 (-C(CH3)2)~42
C-3 (-CH2-)~45
C-4 (=CH-)~125
C-5 (=CH-)~135
C-6 (-CH3)~18
-C(CH3)2~25

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-3 protons and the H-4 proton, and between the H-4 and H-5 protons, as well as between the H-5 proton and the H-6 methyl protons. This confirms the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation peak for each C-H bond, for example, between C-3 and its attached protons, C-4 and its proton, C-5 and its proton, and C-6 and its methyl protons. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the protons of the two methyl groups at C-2 to the quaternary carbon C-2 itself, as well as to the carbonyl carbon C-1 and the methylene carbon C-3. The H-3 protons would show correlations to C-2, C-4, and C-5.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of a water molecule (-H2O, 18 Da). Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak [M+H]+. This is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zPossible Fragment
142[M]+ (Molecular Ion)
127[M - CH3]+
97[M - COOH]+
85[M - C4H7]+
57[C(CH3)3]+

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like carboxylic acids. It typically produces protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can provide highly accurate mass measurements. This allows for the determination of the elemental formula of the molecule, which is a powerful confirmation of its identity. For this compound (C8H14O2), the exact mass of the [M+H]+ ion would be used to confirm its elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of the carboxylic acid and the carbon-carbon double bond.

The carboxylic acid functional group has several characteristic vibrations. The O-H stretch gives rise to a very broad and strong absorption band in the IR spectrum, typically appearing in the 2500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.orgopenstax.org This broadening is a result of hydrogen bonding, which often causes carboxylic acids to exist as dimers. orgchemboulder.com The carbonyl (C=O) stretch is also a prominent feature, producing a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com For unsaturated acids like this compound, this band is expected to be in the lower end of the range, around 1690-1710 cm⁻¹, due to conjugation with the C=C double bond. libretexts.orgopenstax.org The C-O stretch and O-H bend also provide useful information, with bands appearing in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹ regions, respectively. orgchemboulder.com

The carbon-carbon double bond (C=C) of the hexenoic acid chain will exhibit a stretching vibration in the range of 1680-1640 cm⁻¹. The C-H bonds, both sp² hybridized at the double bond and sp³ hybridized in the alkyl portions, will show stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Raman spectroscopy complements IR spectroscopy, particularly for the C=C bond, which often produces a strong Raman signal. acs.org While the O-H stretch is typically weak in Raman spectra, the C=O and C=C stretching vibrations are readily observable. acs.orgrsc.org The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule. acs.org

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (very broad, strong)Weak
Carboxylic AcidC=O Stretch1710-1690 (strong)1710-1690 (strong)
AlkeneC=C Stretch1680-1640 (medium)1680-1640 (strong)
Alkene=C-H Stretch3100-3000 (medium)3100-3000 (medium)
AlkylC-H Stretch3000-2850 (strong)3000-2850 (strong)
Carboxylic AcidC-O Stretch1320-1210 (strong)Observable
Carboxylic AcidO-H Bend1440-1395, 950-910 (medium)Observable

Note: These are predicted frequency ranges based on typical values for the respective functional groups. Actual values may vary based on molecular structure and sample conditions.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and any structural isomers, thereby ensuring its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): Due to the polarity and potential for thermal degradation of carboxylic acids, direct GC analysis can be challenging. lmaleidykla.lt Derivatization is a common strategy to improve the volatility and thermal stability of the analyte. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to convert the carboxylic acid to its corresponding trimethylsilyl (B98337) ester, which is more amenable to GC analysis. lmaleidykla.lt Alternatively, methyl ester derivatives can be prepared for analysis. nih.gov

For a GC method, a polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase, would be suitable for separating the derivatized acid from other components. A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (MS) detector would allow for definitive identification of the compound and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of short-chain fatty acids and does not require derivatization. osti.gov Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.govmdpi.com For this compound, a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely provide good separation. mdpi.com The addition of a small amount of acid (e.g., sulfuric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. mdpi.com

Detection is typically achieved using a UV detector, as the carboxylic acid group has a weak chromophore. mdpi.com More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (HPLC-MS). nih.govfrontiersin.org Derivatization with a UV-absorbing or fluorescent tag, such as 2-nitrophenylhydrazine, can also be employed to enhance detection limits. nih.gov

Table 2: Exemplary Chromatographic Method Parameters

TechniqueColumnMobile Phase/Carrier GasDetectorNotes
GC Polar capillary column (e.g., Wax)Helium or HydrogenFID or MSDerivatization (e.g., silylation) is recommended.
HPLC Reversed-phase C8 or C18Acetonitrile/Water with 0.1% Formic Acid (gradient)UV (210 nm) or MSAcidified mobile phase improves peak shape.

Chiral Chromatography for Enantiomeric Separation (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, derivatives of this compound could be chiral. For instance, if the double bond is subjected to a reaction that introduces a new stereocenter, such as epoxidation or hydroxylation, a pair of enantiomers would be formed.

In such cases, chiral chromatography would be necessary to separate these enantiomers. This can be achieved through two main strategies:

Indirect Separation: The enantiomeric mixture can be derivatized with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column.

Direct Separation: The enantiomers can be separated directly using a chiral stationary phase (CSP) in HPLC. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids and their derivatives. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving enantioseparation.

The development of a chiral separation method would be essential for studying the stereoselective synthesis or biological activity of chiral derivatives of this compound. mdpi.comacs.org

Computational and Theoretical Chemistry Studies of 2,2 Dimethylhex 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2,2-Dimethylhex-4-enoic acid. cnr.it Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can predict key geometrical parameters. youtube.com These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The energy landscape can be explored by calculating the energies of various conformers and the transition states that separate them, providing insights into the molecule's flexibility and the energy barriers for conformational changes.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AtomsPredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O(H)~1.35 Å
Bond LengthC=C~1.34 Å
Bond LengthC(2)-C(3)~1.52 Å
Bond AngleO=C-O(H)~123°
Bond AngleC(3)-C(4)=C(5)~125°
Dihedral AngleH-O-C=O~0° (syn-periplanar)
Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting various molecular properties, including spectroscopic parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate properties that are directly comparable to experimental spectroscopic data. nih.gov

For this compound, ab initio calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govopenstax.org These theoretical predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of the molecule and its conformers. libretexts.org

Conformational Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and to understand the energy differences and conversion barriers between them.

The rotation around the C(2)-C(3) and C(3)-C(4) bonds, as well as the orientation of the carboxylic acid group, gives rise to a complex potential energy surface. Computational methods can systematically explore this surface by performing a series of constrained geometry optimizations to map out the energy as a function of specific dihedral angles. The results of such an analysis would identify the global minimum energy conformer and other low-energy conformers that may be populated at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its movements and interactions with its environment, such as a solvent or a surface. nih.govnih.gov

For this compound, MD simulations could be used to study its behavior in an aqueous solution, providing insights into its solvation structure and the dynamics of hydrogen bonding between the carboxylic acid group and water molecules. youtube.com Such simulations are also crucial for understanding how the molecule might interact with other molecules, which is fundamental to its potential applications in material science or as a catalytic substrate.

Illustrative Molecular Dynamics Simulation Parameters for this compound in Water

ParameterValue
Force FieldGROMOS, AMBER, or CHARMM
Water ModelSPC/E or TIP3P
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
Note: These are typical parameters for an MD simulation of a small organic molecule in water and are for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Paradigms for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. nih.govnih.gov While often used in drug discovery, QSAR can also be applied to non-biological activities, such as catalytic efficiency or material properties.

For this compound, a QSAR study could be developed to predict its performance as a monomer in polymerization reactions or its effectiveness as a corrosion inhibitor, based on a set of calculated molecular descriptors. These descriptors can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. By establishing a correlation between these descriptors and a measured activity for a series of related compounds, the activity of new, untested molecules can be predicted.

Illustrative QSAR Model for a Hypothetical Catalytic Activity

DescriptorCoefficient
HOMO Energy-2.5
Molecular Volume0.8
LogP1.2
(Constant)5.3
Note: This represents a hypothetical linear QSAR equation (Activity = -2.5HOMO + 0.8Volume + 1.2LogP + 5.3) and is for illustrative purposes.*

Theoretical Spectroscopic Parameter Prediction and Validation

A key aspect of computational chemistry is the ability to predict spectroscopic data that can be validated against experimental measurements. nih.gov The comparison between theoretical and experimental spectra serves as a rigorous test of the computational methods and models used. spectroscopyonline.com

For this compound, the predicted IR and NMR spectra from ab initio or DFT calculations can be compared with experimentally obtained spectra. openstax.orglibretexts.org A good agreement between the predicted and experimental wavenumbers for the characteristic vibrational modes (e.g., C=O stretch, C=C stretch, O-H stretch) and the chemical shifts for the different protons and carbons would validate the accuracy of the computed molecular structure and electronic properties. spectroscopyonline.comsemanticscholar.org

Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic FeatureTheoretical Prediction (cm⁻¹)Experimental Observation (cm⁻¹)
IR: C=O Stretch~1735~1710-1740
IR: C=C Stretch~1650~1640-1680
IR: O-H Stretch~3500 (monomer)~2500-3300 (dimer)
Note: Theoretical values are typical for DFT calculations on similar compounds, while experimental ranges are characteristic for these functional groups. The difference in the O-H stretch highlights the importance of considering intermolecular interactions.

Synthesis and Characterization of Functionalized Derivatives and Analogues

Ester Derivatives for Volatility and Solubilization Studies

The conversion of 2,2-dimethylhex-4-enoic acid to its ester derivatives is a primary strategy for increasing its volatility, a key property for applications in fragrance and flavor industries, as well as for gas chromatography-based analysis. Furthermore, esterification can significantly alter the solubility profile of the parent acid, allowing for its formulation in a wider range of solvent systems.

The synthesis of these esters is typically achieved through standard esterification protocols, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base.

Research Findings:

While specific studies on the volatility and solubilization of this compound esters are not extensively documented in publicly available literature, general principles of physical chemistry suggest predictable trends. The volatility of the esters is expected to increase with decreasing molecular weight of the alcohol component and decrease with increasing intermolecular forces, such as van der Waals interactions. For instance, methyl 2,2-dimethylhex-4-enoate would be more volatile than butyl 2,2-dimethylhex-4-enoate.

The solubility of these esters is governed by the "like dissolves like" principle. Esters with short alkyl chains (e.g., methyl, ethyl) will exhibit some solubility in polar solvents, while those with longer alkyl chains will be more soluble in nonpolar, organic solvents. The presence of the double bond also contributes to a slight increase in polarity compared to the corresponding saturated esters.

A hypothetical study on the solubility of various 2,2-dimethylhex-4-enoate esters could yield data similar to that presented in the interactive table below.

Ester DerivativeAlcohol UsedExpected Dominant Intermolecular ForcesExpected Solubility Profile
Methyl 2,2-dimethylhex-4-enoateMethanolDipole-dipole, London dispersionSoluble in moderately polar to nonpolar organic solvents.
Ethyl 2,2-dimethylhex-4-enoateEthanolDipole-dipole, London dispersionSoluble in a wide range of organic solvents.
Isopropyl 2,2-dimethylhex-4-enoateIsopropanolDipole-dipole, London dispersionGood solubility in nonpolar organic solvents.
Benzyl 2,2-dimethylhex-4-enoateBenzyl alcoholDipole-dipole, π-stacking, London dispersionSoluble in aromatic and other nonpolar organic solvents.

Amide Derivatives and Their Conformational Preferences

Amide derivatives of this compound are of interest due to the fundamental importance of the amide bond in chemistry and biology. The conformational preferences of these amides, particularly around the C-N bond, are influenced by the steric hindrance imposed by the gem-dimethyl group and the nature of the substituent on the nitrogen atom.

The synthesis of amides can be achieved by reacting the corresponding acyl chloride of this compound with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and milder method.

Research Findings:

Detailed conformational analysis of this compound amides is not specifically reported. However, studies on structurally similar N-acyl amides provide insights into their likely conformational behavior. The rotation around the amide C-N bond is restricted due to its partial double bond character, leading to the possibility of cis and trans isomers. The steric bulk of the 2,2-dimethyl group is expected to significantly influence the rotational barrier and the preferred conformation.

For N-monosubstituted amides, the trans conformation is generally favored due to reduced steric clash between the substituent on the nitrogen and the carbonyl oxygen. However, the gem-dimethyl groups could introduce steric strain that might lead to a more complex conformational landscape or a preference for non-planar geometries. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be essential to determine the precise conformational preferences of these derivatives.

A table summarizing potential amide derivatives and their expected primary conformation is presented below.

Amide DerivativeAmine UsedExpected Primary ConformationKey Steric Interactions
N-Methyl-2,2-dimethylhex-4-enamideMethylamineLikely transInteraction between N-methyl and carbonyl oxygen.
N,N-Diethyl-2,2-dimethylhex-4-enamideDiethylamine-Significant steric hindrance around the C-N bond.
N-Phenyl-2,2-dimethylhex-4-enamideAnilineLikely transPotential for π-π stacking and steric interactions.
2,2-Dimethyl-1-(piperidin-1-yl)hex-4-en-1-onePiperidine-Constrained cyclic amine influencing conformation.

Chain Elongation and Shortening Derivatives

Modification of the carbon chain length of this compound can lead to a homologous series of compounds with systematically varying properties. Chain elongation can be achieved through various organic synthesis methodologies, such as the Arndt-Eistert homologation, which would add a methylene (B1212753) group between the carbonyl carbon and the α-carbon. However, the presence of the gem-dimethyl group at the α-position makes this specific reaction challenging. A more feasible approach would involve multi-step sequences starting from a suitable precursor.

Chain shortening is also a synthetic challenge. Oxidative cleavage of the double bond, for instance, using ozonolysis followed by an oxidative workup, would lead to a dicarboxylic acid, effectively shortening the chain from the alkene end.

Research Findings:

Specific literature on the chain elongation or shortening of this compound is scarce. However, general synthetic strategies can be proposed. For example, to synthesize 3,3-dimethylhept-5-enoic acid (a chain-elongated derivative), one could envision a route starting from a malonic ester synthesis variant adapted for α,α-disubstituted products.

DerivativeModification TypePotential Synthetic RouteKey Reagents
3,3-Dimethylhept-5-enoic acidChain ElongationMalonic ester synthesis variantDiethyl malonate, strong base, 1-bromo-2-butene
2,2-Dimethylpent-4-enoic acidChain ShorteningNot straightforward from the parent acid-
2,2-Dimethylsuccinic acidChain Shortening (from alkene)Ozonolysis with oxidative workupO₃, H₂O₂

Introduction of Heteroatoms or Cyclic Structures into the Alkene or Alkyl Chains

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic structures into the backbone of this compound can dramatically alter its chemical and physical properties, opening up avenues for new materials and biologically active compounds.

Epoxidation of the double bond using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide derivative, a versatile intermediate for further functionalization. Dihydroxylation using reagents like osmium tetroxide would lead to a diol. The double bond also allows for cycloaddition reactions, such as the Diels-Alder reaction if a suitable diene is present, or cyclopropanation.

Research Findings:

While no specific studies on these transformations for this compound are found, these are standard and predictable reactions in organic chemistry.

DerivativeModification TypeSynthetic MethodReagents
2,2-Dimethyl-3-(oxiran-2-yl)butanoic acidHeteroatom (Oxygen)Epoxidationm-CPBA
4,5-Dihydroxy-2,2-dimethylhexanoic acidHeteroatom (Oxygen)DihydroxylationOsO₄, NMO
2,2-Dimethyl-3-(cyclopropyl)butanoic acidCyclic StructureCyclopropanationSimmons-Smith (CH₂I₂, Zn-Cu)

Polymerization Studies of this compound and Its Derivatives (if applicable for monomeric properties)

The presence of a polymerizable double bond in this compound and its derivatives suggests their potential use as monomers in addition polymerization reactions. The steric hindrance caused by the gem-dimethyl group at the α-position is expected to significantly influence the polymerization behavior, potentially leading to polymers with unique properties.

Research Findings:

There is a lack of specific research on the polymerization of this compound. However, studies on the polymerization of other α,α-disubstituted acrylic monomers indicate that they can undergo radical polymerization, although often at a slower rate and yielding lower molecular weight polymers compared to their non-substituted counterparts due to steric hindrance around the propagating radical center. The resulting polymers would be expected to have a higher glass transition temperature (Tg) due to the restricted chain mobility imposed by the bulky side groups.

The polymerization of ester derivatives, such as methyl 2,2-dimethylhex-4-enoate, could be initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The properties of the resulting polymer would depend on the nature of the ester group.

MonomerPolymerization MethodExpected Polymer Properties
This compoundRadical PolymerizationPotentially low molecular weight, high Tg.
Methyl 2,2-dimethylhex-4-enoateRadical PolymerizationHigher Tg than polymethyl acrylate, amorphous.
Butyl 2,2-dimethylhex-4-enoateRadical PolymerizationLower Tg than the methyl ester polymer, more flexible.

Advanced Applications in Materials Science and Industrial Chemistry Excluding Biological/clinical

Role as a Monomer in Polymer Synthesis

The presence of a vinyl group in 2,2-dimethylhex-4-enoic acid makes it a candidate for polymerization reactions. While specific studies on the homopolymerization of this exact monomer are not extensively documented in public literature, its structural features suggest potential utility in copolymerization processes. The gem-dimethyl substitution at the α-position to the carboxyl group introduces significant steric hindrance, which would likely influence its reactivity and the properties of any resulting polymer.

In polymer synthesis, the incorporation of monomers with bulky side groups can significantly impact the physical properties of the resulting material, such as its glass transition temperature (Tg), solubility, and mechanical strength. The dimethyl substitution in this compound could lead to polymers with increased thermal stability and altered chain packing.

The reactivity of the double bond in polymerization can be compared to other unsaturated fatty acids. For instance, the polymerization of unsaturated fatty compounds is a known method for creating novel materials. aocs.org The specific placement of the double bond at the 4-position offers a different steric and electronic environment compared to more commonly studied α,β-unsaturated acids.

PropertyPotential Influence of this compound as a Comonomer
Glass Transition Temperature (Tg) Likely to increase due to restricted chain mobility from the bulky dimethyl group.
Solubility May be altered depending on the comonomer and the overall polymer structure. The hydrocarbon chain could increase lipophilicity.
Mechanical Properties Could enhance rigidity and hardness of the polymer.
Thermal Stability The quaternary carbon might contribute to increased thermal stability.

Precursor in Specialty Chemical Production (non-pharmaceutical, non-agrochemical)

The dual functionality of this compound—a carboxylic acid and an alkene—renders it a versatile precursor for the synthesis of various specialty chemicals. The carboxylic acid group can be converted into esters, amides, and acid chlorides, while the double bond can undergo a range of addition reactions.

One potential application lies in the synthesis of unique branched-chain fatty compounds. Alkyl-branched oleochemicals are valued for their specific properties in applications such as lubricants, cosmetics, and softeners. aocs.org The structure of this compound could serve as a building block for creating highly branched, custom-designed molecules.

Furthermore, the double bond can be a site for reactions like epoxidation, hydrogenation, or hydroformylation. Hydrogenation would yield 2,2-dimethylhexanoic acid, a saturated carboxylic acid with potential applications as a corrosion inhibitor or in the synthesis of metal soaps for use as driers in paints and inks. Epoxidation would introduce an epoxide ring, a versatile functional group for further chemical transformations.

Potential as a Ligand or Building Block in Coordination Chemistry

Carboxylate groups are excellent ligands for metal ions, and a vast number of transition metal carboxylate complexes have been synthesized and studied. wikipedia.org These complexes find applications in catalysis, as magnetic materials, and as precursors for metal-organic frameworks (MOFs). Unsaturated carboxylic acids, in particular, can offer additional functionalities. The double bond in this compound could remain as a pendant group in a coordination complex, available for subsequent reactions, or it could potentially interact with the metal center, leading to more complex coordination modes.

The versatility of carboxylate ligands allows them to adopt various coordination modes, including monodentate, bidentate-chelate, and bridging, which influences the structure and properties of the resulting metal complex. researchgate.net The steric bulk provided by the gem-dimethyl groups in this compound would likely favor the formation of less sterically crowded complexes or could be exploited to control the coordination number and geometry around the metal center.

The presence of both a "hard" carboxylate donor and a "soft" alkene donor in the same molecule could lead to the formation of heterobimetallic complexes or materials with interesting electronic properties. The introduction of carboxylate groups into ligand frameworks has been shown to have positive effects on the redox and chemical properties of catalysts. nih.gov

Role in Surface Chemistry or Surfactant Development

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. Carboxylic acids with a sufficiently long hydrocarbon chain can act as anionic surfactants. The structure of this compound, with its C8 carbon skeleton, suggests it may exhibit some surface-active properties, although its relatively short chain length might limit its effectiveness as a primary surfactant.

The branching and unsaturation in the molecule are key features that influence its packing at interfaces. researchgate.net The gem-dimethyl group at the α-position would create a bulky headgroup, potentially leading to a larger area per molecule at an air-water interface compared to a linear saturated carboxylic acid of the same carbon number. This could be advantageous in applications where control over interfacial properties is crucial.

Furthermore, derivatives of this compound, such as its salts (soaps) or esters, could be explored for their surfactant properties. For example, the synthesis of amides from carboxylic acids can be facilitated by surfactants. acs.org

Environmental Degradation Studies and Fate (mechanistic, non-toxicological)

Microbial degradation is a primary route for the breakdown of organic acids in the environment. The degradation of fatty acids often occurs via β-oxidation. However, the gem-dimethyl substitution at the α-position in this compound would block this pathway. Therefore, alternative degradation mechanisms such as ω-oxidation (oxidation at the terminal methyl group) followed by β-oxidation, or initial attack at the double bond, would be more likely.

The environmental persistence of such a molecule would be influenced by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. While specific data for this compound is lacking, its structure suggests a moderate hydrophobicity.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of molecules with all-carbon quaternary stereocenters, such as the C2 position in 2,2-dimethylhex-4-enoic acid, remains a formidable challenge in organic chemistry due to the inherent steric hindrance. pnas.org Future research will likely focus on developing new catalytic asymmetric methods to overcome this obstacle, providing enantiomerically pure forms of the acid and its derivatives.

Key areas for development include:

Copper-Catalyzed Asymmetric Conjugate Addition: One promising approach involves the copper-catalyzed 1,4-addition of dialkylzinc reagents to α,β-unsaturated esters, followed by hydrolysis. nih.govacs.orgresearchgate.net The use of chiral phosphoramidite (B1245037) ligands has shown high enantioselectivity in creating α-quaternary centers in similar systems. nih.govacs.orgresearchgate.net Adapting this methodology to precursors of this compound could provide a direct and efficient route to chiral variants.

Ammonium (B1175870) Ylide Rearrangements: A novel strategy utilizes the intramolecular nih.govacs.org-sigmatropic rearrangement of ammonium ylides generated from copper carbenoids. nih.gov This method allows for the synthesis of protected α,α-disubstituted amino acids and could be conceptually extended to the synthesis of α,α-dialkyl carboxylic acids. nih.gov

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral quaternary ammonium salts has proven effective for the alkylation of substrates to form quaternary carbons. pnas.org Exploring this method for the synthesis of this compound precursors could offer a scalable and operationally simple pathway.

Metal-Catalyzed Cyclizations: The use of metal-catalyzed cyclizations of enynes or dienes represents another frontier. pnas.orgpnas.org Designing a suitable tethered substrate that, upon cyclization and subsequent cleavage, yields the desired acyclic dimethylated acid could provide access to complex stereochemical arrangements. pnas.org

A comparison of potential asymmetric strategies is presented below.

Synthetic StrategyCatalyst/ReagentKey TransformationPotential Advantages
Asymmetric Conjugate AdditionCopper/Phosphoramidite Ligand, Dialkylzinc1,4-Addition to an α,β-unsaturated precursorHigh enantioselectivity, well-established methodology. nih.govacs.orgresearchgate.net
Ammonium Ylide RearrangementCopper Carbenoid nih.govacs.org-Sigmatropic RearrangementAccess to highly functionalized products. nih.gov
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltAsymmetric AlkylationOperational simplicity, scalability. pnas.org
Metal-Catalyzed Enyne CyclizationChiral Metal Complex (e.g., Rhodium)Intramolecular CyclizationCreation of multiple stereocenters simultaneously. pnas.org

Advanced Computational Modeling for Complex Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound without the need for extensive empirical experimentation.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. For instance, computing local reactivity descriptors like Fukui indices can help predict the most likely sites for nucleophilic or electrophilic attack. rsc.org This could be applied to forecast the outcomes of reactions such as electrochemical hydrogenation or oxidative cyclizations, explaining observed selectivities that might contradict simple thermodynamic predictions. rsc.org

Conformational Analysis: The steric bulk of the gem-dimethyl group significantly influences the molecule's preferred conformations. Advanced computational modeling can map the potential energy surface to identify low-energy conformers, which in turn dictates the molecule's reactivity in complex, sterically demanding transformations, such as enzyme-catalyzed reactions or asymmetric catalysis.

Modeling Intermolecular Interactions: Understanding how this compound interacts with catalysts, solvents, or biological receptors is crucial for developing new applications. Molecular dynamics simulations can model these complex interactions over time, providing insights into binding affinities and the mechanisms of action that drive catalytic efficiency or biological activity.

Integration with Flow Chemistry or Microfluidic Synthesis

Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. durham.ac.uk Adapting the synthesis of this compound and its derivatives to continuous-flow systems is a key area for future research.

Improved Synthesis of Precursors: Flow reactors can be used for the efficient synthesis of carboxylic acids from various precursors. rsc.org For example, the oxidation of the corresponding alcohol (2,2-dimethylhex-4-en-1-ol) using a platinum catalyst in a flow system could offer a safe and high-yield route to the target acid. rsc.org

Gas-Liquid Reactions: The carboxylation of organometallic reagents is a fundamental C-C bond-forming reaction. Tube-in-tube gas-permeable membrane reactors allow for the efficient use of gaseous reagents like carbon dioxide (CO2) in a flow stream. durham.ac.uk A flow process could be designed where a Grignard or organolithium precursor is generated and immediately carboxylated with CO2 under pressure, potentially improving yield and safety compared to batch processes. durham.ac.uk

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for intermediate workups and purifications. acs.org A future synthetic route could involve the in-flow generation of a precursor, followed by a key bond-forming reaction to install the gem-dimethyl group, and finally hydrolysis or functionalization to yield the desired product, all within a closed, automated system. acs.orgacs.org

Flow Chemistry ApplicationKey AdvantageRelevance to this compound
Oxidation of AlcoholsEnhanced safety and control, high yield. rsc.orgSynthesis from 2,2-dimethylhex-4-en-1-ol.
Gas-Liquid CarboxylationEfficient use of CO2, improved safety. durham.ac.ukSynthesis via carboxylation of an organometallic precursor.
Telescoped SynthesisIncreased efficiency, reduced waste. acs.orgMulti-step synthesis without intermediate isolation.

Discovery of Novel Non-Biological Applications for the Compound Class

While biological applications are often a primary focus, the unique structure of sterically hindered alkenoic acids suggests potential in materials science and as synthetic intermediates.

Polymer and Resin Components: Sterically hindered carboxylic acids are known components in the synthesis of specialized polymers and resins. google.com The presence of the double bond in this compound offers a site for polymerization or cross-linking, potentially leading to materials with unique thermal or mechanical properties. The bulky gem-dimethyl group could impart increased stability and altered solubility.

Precursors to Complex Molecules: Sterically hindered carboxylic acids can be challenging to derivatize using standard methods. The development of efficient protocols, for example, the conversion to N-methoxy-N-methyl (Weinreb) amides, transforms them into versatile intermediates for the synthesis of ketones and other complex molecules. organic-chemistry.org Exploring the derivatization of this compound could open pathways to novel chemical entities.

Development of Novel Catalysts or Ligands: While not a direct application, the chiral backbone that could be synthesized from stereoselective routes might serve as a scaffold for new chiral ligands. The combination of a rigid quaternary center and a flexible chain could be advantageous in creating specific catalytic pockets for asymmetric transformations.

Functional Scaffolds: The derivatization of the carboxylic acid and the double bond can lead to a variety of functional molecules. For example, related unsaturated acids are precursors to γ-lactams, some of which have been investigated as antiproliferative agents. nih.gov While this borders on a biological application, the underlying chemical scaffolds could be explored for applications in areas like organocatalysis or as functional dyes, where the electronic and steric properties can be fine-tuned.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylhex-4-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves aldol condensation or hydrolysis of pre-functionalized esters. For example, starting from 2,2-dimethylhex-4-enal, oxidation with Jones reagent (CrO₃/H₂SO₄) or catalytic KMnO₄ under acidic conditions can yield the carboxylic acid. Optimization includes adjusting temperature (40–60°C for controlled oxidation), solvent polarity (e.g., acetone/water mixtures), and catalyst loading. Monitoring via thin-layer chromatography (TLC) and quenching with NaHSO₃ minimizes over-oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodological Answer :
  • ¹H NMR : The vinylic protons (δ 5.2–5.8 ppm, doublet of doublets) and geminal dimethyl groups (δ 1.2 ppm, singlet) confirm the substituents. The carboxylic proton (δ 10–12 ppm, broad) is absent in salt forms.
  • ¹³C NMR : The carbonyl carbon (δ 170–175 ppm) and olefinic carbons (δ 120–130 ppm) are key. The quaternary carbon (C-2, δ 35–40 ppm) with two methyl groups (δ 20–25 ppm) distinguishes it from linear analogs.
  • IR : A strong O–H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) are characteristic. The absence of ester C–O stretches (1250 cm⁻¹) confirms the free acid .

Q. What are the common reactivity patterns of this compound under basic or acidic conditions?

  • Methodological Answer :
  • Acidic Conditions : The carboxylic acid undergoes esterification (e.g., with ethanol/H₂SO₄) or lactonization if intramolecular hydroxyl groups are present.
  • Basic Conditions : Deprotonation forms a carboxylate, enabling nucleophilic acyl substitution (e.g., amide formation with DCC/NHS). The α,β-unsaturated system undergoes conjugate additions (e.g., with Grignard reagents) at the β-position.
  • Oxidation/Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 2,2-dimethylhexanoic acid, while ozonolysis cleaves the alkene to generate ketone fragments .

Advanced Research Questions

Q. How can stereochemical effects in derivatives of this compound be analyzed experimentally and computationally?

  • Methodological Answer :
  • Experimental : X-ray crystallography resolves absolute configuration. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) detects atropisomerism. Chiral HPLC (e.g., using amylose-based columns) separates enantiomers.
  • Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and predict NMR chemical shifts. InChIKey-based databases (e.g., PubChem) cross-validate computed vs. experimental spectra .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, trace metal impurities, or competing pathways. Systematic studies should:
  • Vary solvents (polar aprotic vs. protic) to assess nucleophilicity.
  • Use chelating agents (EDTA) to eliminate metal interference.
  • Employ tandem MS/LC-NMR to identify byproducts. For example, unexpected cyclization products may form via keto-enol tautomerism under basic conditions .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase. Parameters include:
  • Protonation state at physiological pH (carboxylate form).
  • Conformational flexibility of the α,β-unsaturated system.
  • Free energy calculations (MM-PBSA) validate binding affinities. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) confirms predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.